molecular formula C22H17N3O3S B3637488 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B3637488
M. Wt: 403.5 g/mol
InChI Key: DTBPZYJERBUVQH-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their significant biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with signaling pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
  • 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Uniqueness

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the benzothiazole moiety contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-6-11-18-19(12-13)29-22(24-18)15-7-9-16(10-8-15)23-21(26)17-5-3-4-14(2)20(17)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBPZYJERBUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 2
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3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 3
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3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 4
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 5
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Reactant of Route 6
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

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